molecular formula C22H24N4O4 B5063304 5,8-dimethoxy-4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline

5,8-dimethoxy-4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline

Cat. No. B5063304
M. Wt: 408.4 g/mol
InChI Key: QYHFBPOCEOXMPA-UHFFFAOYSA-N
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Description

5,8-dimethoxy-4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline, also known as nitroquipazine, is a quinoline derivative that has been extensively studied for its potential therapeutic applications. Nitroquipazine is a selective serotonin reuptake inhibitor (SSRI), which means that it inhibits the reuptake of serotonin from the synaptic cleft, leading to increased levels of serotonin in the brain.

Mechanism of Action

The mechanism of action of 5,8-dimethoxy-4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]quinolinene is based on its ability to inhibit the reuptake of serotonin from the synaptic cleft, leading to increased levels of serotonin in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep, among other functions. By increasing the levels of serotonin in the brain, 5,8-dimethoxy-4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]quinolinene is thought to alleviate the symptoms of depression and anxiety.
Biochemical and Physiological Effects
Nitroquipazine has been shown to have a number of biochemical and physiological effects, including the inhibition of serotonin reuptake, the modulation of serotonin receptor activity, and the regulation of gene expression in the brain. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

Nitroquipazine has several advantages for lab experiments, including its high potency and selectivity for the serotonin transporter, its ability to cross the blood-brain barrier, and its relatively long half-life in the body. However, it also has some limitations, including its potential toxicity at high doses, its limited solubility in water, and its potential for off-target effects on other neurotransmitter systems.

Future Directions

There are several future directions for the study of 5,8-dimethoxy-4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]quinolinene, including the development of more potent and selective inhibitors of the serotonin transporter, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in other areas, such as pain management and addiction treatment. Additionally, the use of animal models and human clinical trials will be important for further understanding the safety and efficacy of 5,8-dimethoxy-4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]quinolinene as a potential therapeutic agent.

Synthesis Methods

Nitroquipazine can be synthesized by reacting 4-nitrophenylpiperazine with 5,8-dimethoxy-4-methyl-2-chloroquinoline in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution of the chlorine atom by the piperazine nitrogen, followed by reduction of the nitro group to the corresponding amine using a reducing agent such as palladium on carbon.

Scientific Research Applications

Nitroquipazine has been extensively studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. It has been shown to be a potent and selective inhibitor of the serotonin transporter, with little or no effect on other neurotransmitter transporters such as dopamine and norepinephrine. This selectivity makes it a promising candidate for the treatment of depression, which is thought to be caused by a deficiency of serotonin in the brain.

properties

IUPAC Name

5,8-dimethoxy-4-methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-15-14-20(23-22-19(30-3)9-8-18(29-2)21(15)22)25-12-10-24(11-13-25)16-4-6-17(7-5-16)26(27)28/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHFBPOCEOXMPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=CC(=C12)OC)OC)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8-Dimethoxy-4-methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinoline

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